molecular formula C24H32N2O6S B3940932 1-cyclooctyl-4-(2-naphthylsulfonyl)piperazine oxalate

1-cyclooctyl-4-(2-naphthylsulfonyl)piperazine oxalate

Cat. No. B3940932
M. Wt: 476.6 g/mol
InChI Key: AWWDUBRMGQYTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclooctyl-4-(2-naphthylsulfonyl)piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Mechanism of Action

The exact mechanism of action of 1-cyclooctyl-4-(2-naphthylsulfonyl)piperazine oxalate is not fully understood. However, it is believed to act as a modulator of the serotonin and dopamine receptors in the brain. The compound has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-cyclooctyl-4-(2-naphthylsulfonyl)piperazine oxalate has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. The compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in promoting the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-cyclooctyl-4-(2-naphthylsulfonyl)piperazine oxalate in lab experiments is its high potency and selectivity for the serotonin and dopamine receptors. The compound has also been shown to have good pharmacokinetic properties, which make it suitable for use in animal studies. However, one of the limitations of using the compound is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-cyclooctyl-4-(2-naphthylsulfonyl)piperazine oxalate. One area of interest is the potential use of the compound in the treatment of depression and anxiety disorders. Another area of research is the investigation of the compound's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, there is potential for the development of new analogs of the compound that may have improved pharmacokinetic properties and increased selectivity for specific receptor subtypes.

Scientific Research Applications

1-cyclooctyl-4-(2-naphthylsulfonyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipsychotic properties. The compound has also been investigated for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

1-cyclooctyl-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S.C2H2O4/c25-27(26,22-13-12-19-8-6-7-9-20(19)18-22)24-16-14-23(15-17-24)21-10-4-2-1-3-5-11-21;3-1(4)2(5)6/h6-9,12-13,18,21H,1-5,10-11,14-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWDUBRMGQYTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclooctyl-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclooctyl-4-(2-naphthylsulfonyl)piperazine oxalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-cyclooctyl-4-(2-naphthylsulfonyl)piperazine oxalate
Reactant of Route 3
1-cyclooctyl-4-(2-naphthylsulfonyl)piperazine oxalate
Reactant of Route 4
1-cyclooctyl-4-(2-naphthylsulfonyl)piperazine oxalate
Reactant of Route 5
Reactant of Route 5
1-cyclooctyl-4-(2-naphthylsulfonyl)piperazine oxalate
Reactant of Route 6
1-cyclooctyl-4-(2-naphthylsulfonyl)piperazine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.